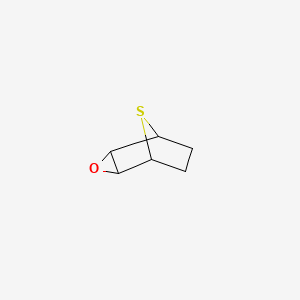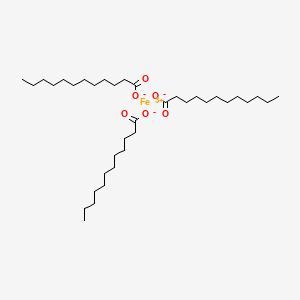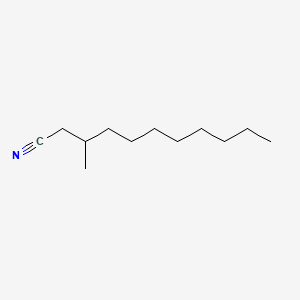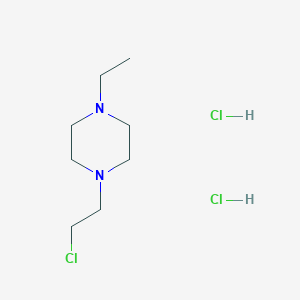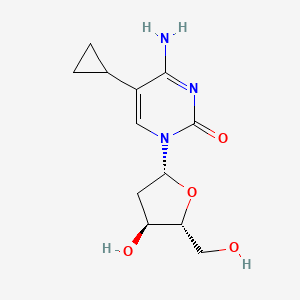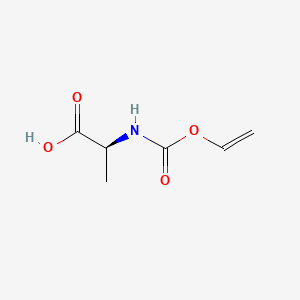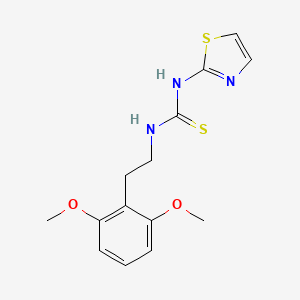
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a chromenamine structure, making it a versatile molecule for various synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while substitution reactions can produce a variety of substituted chromenamines.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties.
N,N-bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring instead of the chromenamine structure.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.
Uniqueness
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its chromenamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
81816-63-9 |
|---|---|
Fórmula molecular |
C13H18Cl3NO |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-6-8-16(9-7-15)12-5-10-17-13-4-2-1-3-11(12)13;/h1-4,12H,5-10H2;1H |
Clave InChI |
FUPORCISAVLCDC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC=C2C1N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


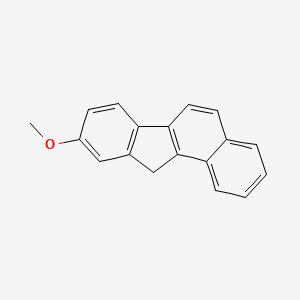
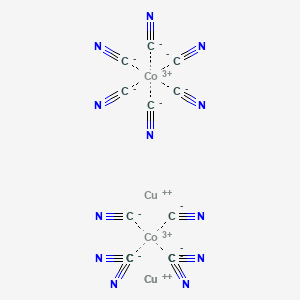
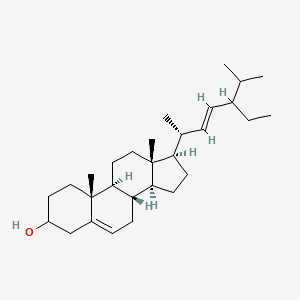
![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
